molecular formula C11H8N2 B191983 9H-Pyrido[3,4-B]indole CAS No. 244-63-3

9H-Pyrido[3,4-B]indole

Cat. No. B191983
Key on ui cas rn: 244-63-3
M. Wt: 168.19 g/mol
InChI Key: AIFRHYZBTHREPW-UHFFFAOYSA-N
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Patent
US09107914B2

Procedure details

Thereby, 0.1 mole of indole derivative was dissolved in DMF and 0.12 mole of the aldehyde was added with stirring. The reaction mixture was stirred at room temperature for 16 hours. After removal of the solvent, the resulting solid was re-crystallised twice in toluene and dried. In a further synthesis step, 0.07 mol of the solid re-crystallised in toluene and dried were dissolved in 600 ml of cumene and reflux-heated with 2.6 grams of Pd/C (10%) in a nitrogen atmosphere for 90 minutes. After addition of 100 ml of ethanol, the hot solution was filtrated, and the coal was extracted three times by 30 ml of hot ethanol. The combined liquid fractions were freed of solvent in vacuum, and the residue was crystallised in toluene to obtain the 1,3-disubstituted derivative of norharman.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0.12 mol
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
0.07 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1>CN(C=O)C>[CH:6]1[CH:7]=[CH:8][C:9]2[NH:1][C:2]3[CH:9]=[N:1][CH:2]=[CH:3][C:3]=3[C:4]=2[CH:5]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
aldehyde
Quantity
0.12 mol
Type
reactant
Smiles
Step Three
Name
solid
Quantity
0.07 mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the resulting solid was re-crystallised twice in toluene
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
re-crystallised in toluene
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in 600 ml of cumene
TEMPERATURE
Type
TEMPERATURE
Details
reflux-heated with 2.6 grams of Pd/C (10%) in a nitrogen atmosphere for 90 minutes
Duration
90 min
ADDITION
Type
ADDITION
Details
After addition of 100 ml of ethanol
FILTRATION
Type
FILTRATION
Details
the hot solution was filtrated
EXTRACTION
Type
EXTRACTION
Details
the coal was extracted three times by 30 ml of hot ethanol
CUSTOM
Type
CUSTOM
Details
the residue was crystallised in toluene

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC2=C(C1)C=3C=CN=CC3N2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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